

Application Note: Fluorescent Labeling of Prionitin for Live-Cell Imaging

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Compound of Interest

Compound Name: *Prionitin*

Cat. No.: *B1180535*

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Introduction

Prionitin is a membrane-associated glycoprotein implicated in several neurodegenerative signaling pathways. Understanding its subcellular localization and trafficking is crucial for elucidating its role in disease progression. This application note describes a method for fluorescently tagging **Prionitin** with a green fluorescent protein (GFP) variant, enabling its visualization and tracking in real-time within living cells. The protocol outlines the creation of a **Prionitin**-GFP fusion construct, its expression in a neuronal cell line, and subsequent imaging using confocal microscopy.

Materials and Methods

1. Generation of **Prionitin**-GFP Expression Vector

A mammalian expression vector containing a C-terminal GFP tag was utilized. The full-length cDNA of **Prionitin** was cloned into this vector, creating a fusion protein where GFP is attached to the C-terminus of **Prionitin**. The final construct was verified by Sanger sequencing.

2. Cell Culture and Transfection

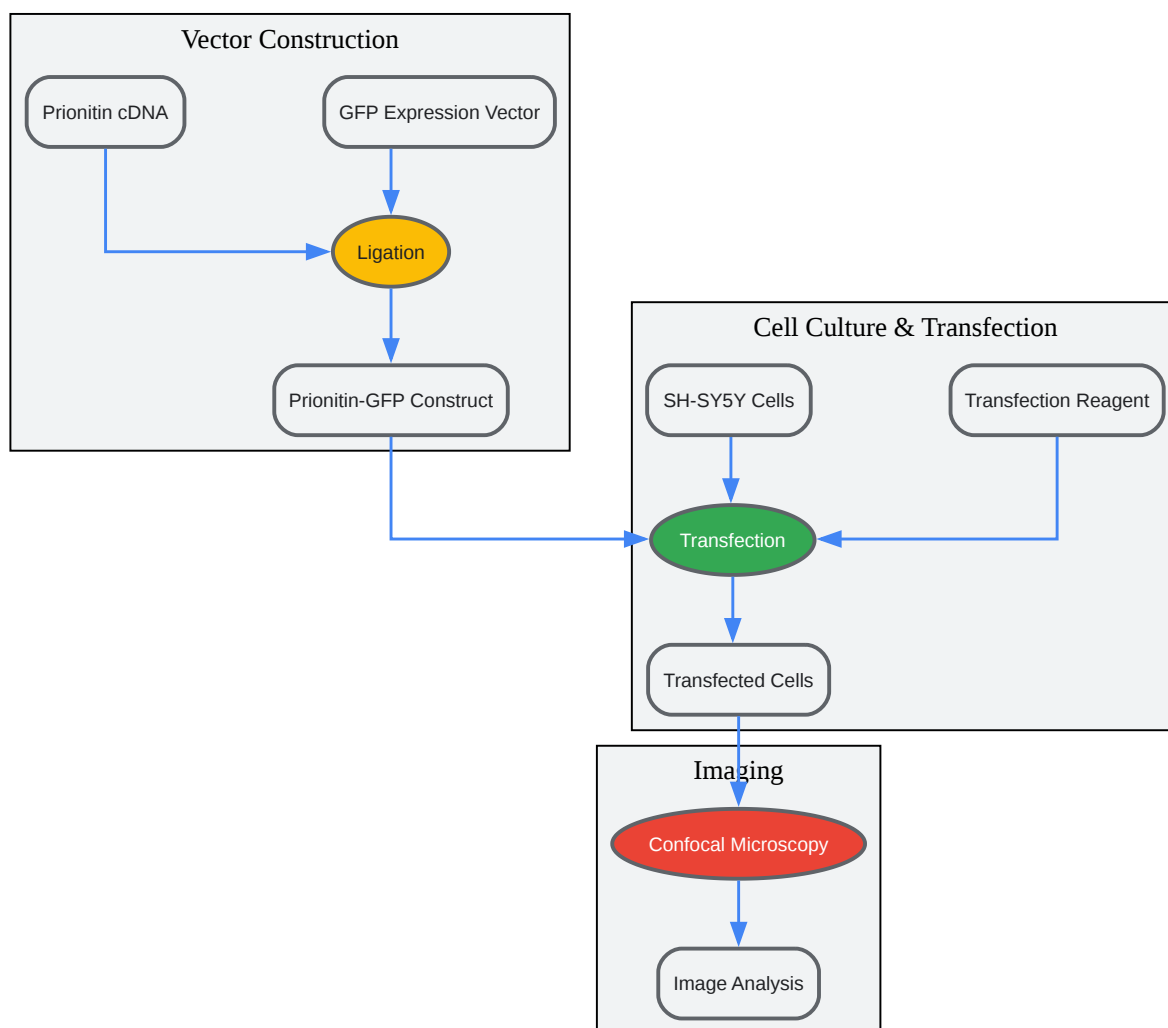
The human neuroblastoma cell line SH-SY5Y was used for these experiments. Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For imaging, cells were seeded onto glass-bottom dishes. Transient transfection

of the **Prionitin**-GFP construct was performed using a lipid-based transfection reagent according to the manufacturer's protocol.

3. Confocal Microscopy

Live-cell imaging was performed 24-48 hours post-transfection. A laser scanning confocal microscope equipped with a 488 nm argon laser was used for excitation of GFP. Emission was collected between 500 and 550 nm. Time-lapse imaging was conducted to observe the dynamics of **Prionitin**-GFP.

Experimental Workflow



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Caption: Experimental workflow for fluorescently tagging and imaging **Prionitin**.

Results

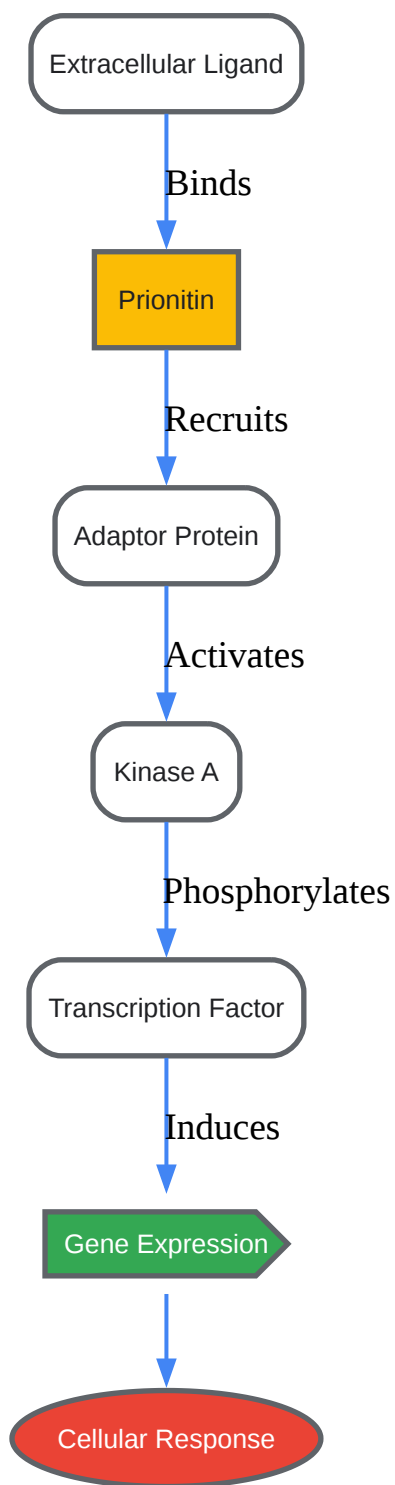
The **Prionitin**-GFP fusion protein was successfully expressed in SH-SY5Y cells. Confocal microscopy revealed that **Prionitin**-GFP is primarily localized to the plasma membrane and endocytic vesicles, consistent with its putative role in cellular trafficking. Time-lapse imaging showed dynamic movement of **Prionitin**-GFP-positive vesicles within the cytoplasm.

Quantitative Analysis of **Prionitin**-GFP Localization

Cellular Compartment	Percentage of Total Fluorescence (%)
Plasma Membrane	65 ± 5.2
Endocytic Vesicles	25 ± 3.8
Golgi Apparatus	8 ± 2.1
Other	2 ± 1.5

Table 1: Subcellular distribution of **Prionitin**-GFP in SH-SY5Y cells. Data are presented as mean ± standard deviation from n=3 independent experiments.

Hypothetical Signaling Pathway Involving **Prionitin**



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Caption: A hypothetical signaling cascade initiated by **Prionitin** activation.

Protocols

Protocol 1: Generation of **Prionitin**-GFP Expression Vector

- Obtain **Prionitin** cDNA: Amplify the full-length **Prionitin** cDNA from a suitable template using PCR with primers containing appropriate restriction sites.
- Vector Preparation: Digest the mammalian expression vector containing a C-terminal GFP tag with the corresponding restriction enzymes.
- Ligation: Ligate the digested **Prionitin** cDNA and the linearized vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent *E. coli* cells.
- Selection and Screening: Plate the transformed bacteria on selective agar plates. Screen colonies by colony PCR and restriction digestion to identify positive clones.
- Sequence Verification: Purify the plasmid DNA from a positive clone and verify the sequence of the **Prionitin**-GFP insert by Sanger sequencing.

Protocol 2: Transfection and Live-Cell Imaging of **Prionitin**-GFP

- Cell Seeding: One day prior to transfection, seed SH-SY5Y cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.
- Transfection Complex Formation:
 - Dilute 2 µg of the **Prionitin**-GFP plasmid DNA in 100 µL of serum-free medium.
 - In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
- Transfection: Add the transfection complex dropwise to the cells. Gently rock the dish to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

- Imaging Preparation: Before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.
- Confocal Microscopy:
 - Place the imaging dish on the stage of the confocal microscope.
 - Use a 488 nm laser for excitation of GFP.
 - Set the emission detection window to 500-550 nm.
 - Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
 - For time-lapse imaging, acquire images at desired intervals.
- Image Analysis: Analyze the acquired images using appropriate software to determine the subcellular localization and dynamics of **Prionitin**-GFP.
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